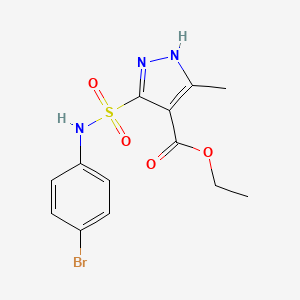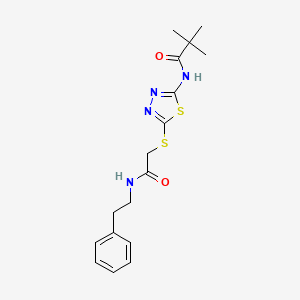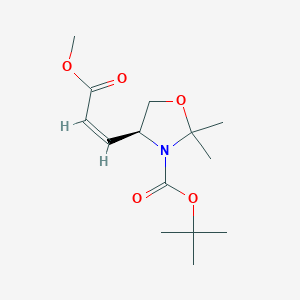![molecular formula C13H10N4O2 B2973471 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile CAS No. 906214-85-5](/img/structure/B2973471.png)
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile core with a nitro group at the 5-position and a pyridin-3-ylmethylamino group at the 2-position . The molecular formula is C13H10N4O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.24 and a molecular formula of C13H10N4O2 .科学的研究の応用
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is widely used in scientific research as an intermediate in the synthesis of a variety of compounds. It is used in the synthesis of drugs, dyes, and other compounds. It is also used in the synthesis of a variety of biologically active compounds, including antibiotics, antiviral agents, and anti-cancer agents. In addition, this compound is used in the synthesis of fluorescent probes, which are used in a variety of biological and medical applications.
作用機序
The mechanism of action of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which can react with a variety of compounds to form the desired product. This intermediate is believed to be formed by the condensation of pyridine-3-carboxaldehyde and nitrobenzene in the presence of a base such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be relatively non-toxic and non-irritating. It is also believed to have no significant effect on the environment.
実験室実験の利点と制限
The advantages of using 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile in laboratory experiments include its low cost, availability, and ease of use. It is also a versatile intermediate that can be used in the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is the need to use a base such as sodium hydroxide in order to facilitate the reaction.
将来の方向性
There are a number of potential future directions for the use of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile in scientific research. These include the development of new synthesis methods for the production of this compound, the development of new applications for this compound, and the use of this compound in the synthesis of new compounds. Additionally, further research into the biochemical and physiological effects of this compound could provide valuable insights into its potential uses in medical and pharmaceutical applications.
合成法
The synthesis of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile involves the condensation of pyridine-3-carboxaldehyde and nitrobenzene in the presence of a base such as sodium hydroxide. This reaction produces this compound and sodium nitrite. The yield of the reaction can be increased by using a catalytic amount of a Lewis acid such as zinc chloride. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Safety and Hazards
特性
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-7-11-6-12(17(18)19)3-4-13(11)16-9-10-2-1-5-15-8-10/h1-6,8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNRVCRPRAGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)



![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)



![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

